德帕唑肽
科学研究应用
Delpazolid 具有广泛的科学研究应用,包括:
作用机制
Delpazolid 通过抑制细菌蛋白质合成发挥作用。 它与 50S 核糖体亚基结合,阻止起始复合物的形成和肽链的延伸 . 这导致细菌生长抑制,最终导致细菌细胞死亡 . Delpazolid 的分子靶标包括核糖体的肽基转移酶中心,它是蛋白质合成的必需部分 .
生化分析
Biochemical Properties
Delpazolid acts by inhibiting protein synthesis, a mechanism similar to other oxazolidinones . This inhibition of protein synthesis is intended to kill bacteria, but it can also impair mitochondria inside eukaryotic cells . In vitro studies have shown that Delpazolid has similar or better activity compared to Linezolid against most Gram-positive bacteria and mycobacteria .
Cellular Effects
Delpazolid has been shown to have inhibitory effects on mitochondrial protein synthesis in human cells, similar to those of linezolid . It can improve the minimum bactericidal concentration of Mycobacterium tuberculosis H37Rv and significantly reduce resistance rates, especially of multi-drug-resistant tuberculosis (MDR-TB) isolates .
Molecular Mechanism
The underlying antibacterial mechanism of Delpazolid is similar to that of oxazolidinone in that it inhibits bacterial protein synthesis, which kills or inhibits the growth of bacteria . Protein synthesis also occurs in the mitochondria of eukaryotes, although mitochondria use independent protein-synthesis machinery that differs from that of bacteria .
Temporal Effects in Laboratory Settings
Delpazolid has been evaluated in a phase 1 clinical trial, which revealed that it does not cause adverse events such as myelosuppression even after three weeks of repeated dosing . The safety, tolerability, and pharmacokinetics of Delpazolid have been evaluated, and interim efficacy and safety results, particularly those from a clinical phase 2a early bactericidal activity trial including patients with drug-susceptible tuberculosis, were reported .
Dosage Effects in Animal Models
In animal studies of systemic infection, soft tissue infection, lung infection, and thigh infection models in mice, Delpazolid showed greater efficacy than Linezolid . The safety, tolerability, and pharmacokinetics of Delpazolid have been evaluated in a phase 1 clinical trial .
准备方法
Delpazolid 是通过一系列化学反应合成的,包括恶唑烷酮环的形成和环状脒基部分的引入 . 合成路线通常包括以下步骤:
- 通过环化反应形成恶唑烷酮核心。
- 通过亲核取代反应引入环状脒基。
- 纯化和结晶以获得最终产物 .
Delpazolid 的工业生产方法涉及优化这些合成路线,以确保高产率和纯度。 这包括控制温度、压力和 pH 等反应条件,以及使用色谱等先进的纯化技术 .
化学反应分析
Delpazolid 会经历各种化学反应,包括:
氧化: Delpazolid 在特定条件下可以被氧化形成氧化衍生物。
还原: 它可以被还原形成还原衍生物,这些衍生物可能具有不同的生物活性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和胺等亲核试剂 . 这些反应形成的主要产物通常是具有修饰的生物活性的 Delpazolid 衍生物 .
相似化合物的比较
Delpazolid 与利奈唑胺、舒替唑胺和替地唑胺等其他恶唑烷酮类进行比较 . 虽然所有这些化合物都具有相似的作用机制,但 Delpazolid 具有几个独特的特征:
减少骨髓抑制: Delpazolid 已被证明与利奈唑胺相比,会导致更少的骨髓抑制,使其成为长期使用的更安全选择.
增强的活性: Delpazolid 对某些细菌菌株(包括多重耐药结核分枝杆菌)表现出更大的抑制效果.
改善的药代动力学: Delpazolid 具有更好的药代动力学特征,具有更高的生物利用度和更低的蛋白质结合率.
类似化合物包括:
利奈唑胺: 第一个恶唑烷酮类抗生素,用于治疗各种革兰氏阳性感染.
舒替唑胺: 一种对结核分枝杆菌具有改善活性的恶唑烷酮类.
替地唑胺: 一种第二代恶唑烷酮类,具有增强的效力并减少了副作用.
属性
IUPAC Name |
(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWQAFDTNAYPN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219707-39-7 | |
Record name | LCB01-0371 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LCB01-0371 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DELPAZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。